5-N-(Boc)-aminomethyl-3-isopropylisoxazole
Overview
Description
N-Boc-amino compounds are a class of organic compounds containing an amino group (-NH2) and a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of N-Boc-amino compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . This reaction results in the formation of a carbamate with the Boc group protecting the amine.Chemical Reactions Analysis
N-Boc-amino compounds can participate in various chemical reactions. The Boc group can be removed under acidic conditions to reveal the free amine. Additionally, these compounds can undergo cross-coupling reactions .Scientific Research Applications
Synthesis and Molecular Building Blocks
5-N-(Boc)-aminomethyl-3-isopropylisoxazole is an intermediate in the synthesis of complex molecules and frameworks for various scientific applications. Its use is highlighted in the preparation of peptidomimetics, biologically active compounds, and in the formation of triazole-based scaffolds. For instance, Ferrini et al. (2015) developed a protocol using ruthenium-catalyzed cycloaddition to create protected versions of triazole amino acids, which are essential in synthesizing HSP90 inhibitors, showcasing its utility in creating biologically active molecules (Ferrini et al., 2015). Similarly, Thompson et al. (2009) described a versatile route to oxazole-5-amides, emphasizing the role of this compound as an intermediate in generating diverse amide libraries (Thompson et al., 2009).
Material Science and Polymer Chemistry
In material science, the compound finds application in the synthesis of copolymers with enhanced mechanical and thermal properties. Zhuang et al. (2012) synthesized novel poly(benzoxazole-benzimidazole-imide) copolymers, demonstrating the utility of related oxazole derivatives in improving the regularity of interchain packing and enhancing hydrogen bonding in copolyimides, leading to materials with high tensile strength and thermal stability (Zhuang et al., 2012).
Drug Discovery and Peptidomimetics
In drug discovery, the compound serves as a building block for conformationally restricted amino acids, which are crucial for the synthesis of peptidomimetics and potential lead compounds. Artamonov et al. (2015) highlighted the synthesis of a stereolibrary of oxazole-containing amino acids, underlining the significance of such intermediates in the development of novel therapeutic agents (Artamonov et al., 2015).
Catalysis and Chemical Transformations
The versatility of this compound also extends to its role in catalysis and facilitating chemical transformations. Heydari et al. (2007) explored the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, demonstrating the compound's relevance in creating N-Boc-protected amino derivatives, a fundamental step in synthesizing various pharmacologically active molecules (Heydari et al., 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that boc-protected amines are widely used in the synthesis of peptides . The Boc group serves as a protective group for amines during peptide synthesis .
Mode of Action
The compound, being a Boc-protected amine, plays a crucial role in peptide synthesis. The Boc group is introduced to protect the amine during the synthesis process and is easily removed under a variety of conditions . This allows for the controlled formation of peptide bonds without unwanted side reactions .
Biochemical Pathways
Boc-protected amines are integral to peptide synthesis, which is a fundamental biochemical pathway in the production of proteins .
Pharmacokinetics
It’s known that the introduction of boc groups to amines can affect the pharmacokinetic properties of the resulting compounds . The Boc group can potentially enhance the stability and bioavailability of the compound .
Result of Action
The primary result of the action of 5-N-(Boc)-aminomethyl-3-isopropylisoxazole is the successful synthesis of peptides. The Boc group protects the amine during synthesis, preventing unwanted side reactions, and can be easily removed when no longer needed .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of Boc protection and deprotection can be affected by the choice of solvent, temperature, and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
5-N-(Boc)-aminomethyl-3-isopropylisoxazole plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. The Boc group is stable under a wide range of conditions, making it an ideal protecting group for amines in peptide synthesis and other organic reactions . This compound interacts with various enzymes and proteins, including those involved in peptide synthesis, such as aminoacyl-tRNA synthetases and peptidyl transferases. The nature of these interactions is primarily based on the ability of the Boc group to protect the amine functionality, thereby preventing unwanted side reactions and facilitating the synthesis of complex molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can affect the activity of enzymes involved in amino acid metabolism and protein synthesis, leading to changes in cellular function . Additionally, this compound may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, the Boc group can inhibit or activate enzymes by blocking or exposing the active site, respectively . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under a wide range of conditions, but it can undergo degradation under acidic or basic conditions, leading to the removal of the Boc group . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where prolonged exposure can lead to cumulative changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function by protecting amine groups and facilitating biochemical reactions. At high doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed in studies, indicating that there is a critical dosage level beyond which the compound’s effects become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. This compound interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, which play crucial roles in protein synthesis . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as amino acid transporters, and can bind to proteins that facilitate its distribution within the cell . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with enzymes and proteins, as well as its overall impact on cellular processes .
Properties
IUPAC Name |
tert-butyl N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-8(2)10-6-9(17-14-10)7-13-11(15)16-12(3,4)5/h6,8H,7H2,1-5H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNXTGLEXMQKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586047 | |
Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-09-3 | |
Record name | tert-Butyl {[3-(propan-2-yl)-1,2-oxazol-5-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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